(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride

Description

Historical Background and Discovery

The discovery of (1S,2R)-2-aminocyclopentane-1-carboxamide hydrochloride is rooted in the broader exploration of cyclopentane-based β-amino acids, which gained momentum in the late 20th century. The compound’s structural analog, cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid), was first isolated in 1989 from Bacillus cereus strain L450-B2 and identified as an antifungal agent. This discovery catalyzed interest in synthesizing derivatives with modified functional groups to enhance bioactivity or utility in industrial applications. The carboxamide hydrochloride variant emerged from efforts to improve solubility and stability for pharmacological and synthetic applications. Early synthetic routes involved stereoselective reductive amination and enzymatic resolution techniques, as described in patent literature.

Nomenclature and Classification Within Aminocyclopentane Derivatives

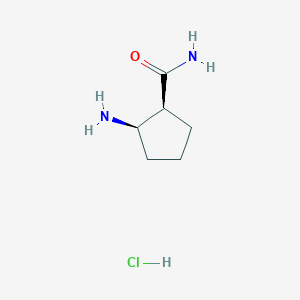

The compound’s systematic IUPAC name, This compound , reflects its stereochemistry and functional groups:

- Cyclopentane backbone : A five-membered carbocyclic ring.

- Amino group (-NH₂) : Positioned at the C2 carbon.

- Carboxamide (-CONH₂) : Located at C1.

- Hydrochloride salt : Enhances solubility in polar solvents.

It belongs to the aminocyclopentane carboxamide subclass, distinguished from carboxylic acid derivatives like cispentacin by the substitution of the carboxylate with a carboxamide group. The (1S,2R) stereochemistry is critical for its interaction with chiral environments in biological systems.

Relationship to Cispentacin and Other Structural Analogs

This compound shares structural homology with cispentacin but differs in two key aspects:

- Functional Group : Cispentacin contains a carboxylic acid (-COOH) at C1, whereas this compound features a carboxamide (-CONH₂).

- Stereochemistry : Cispentacin has (1R,2S) configuration, while this compound adopts the (1S,2R) enantiomeric form.

Other analogs include:

- Tubulosine : A β-carboline alkaloid incorporating a cyclopentane β-amino acid subunit, highlighting the scaffold’s versatility in natural product biosynthesis.

- (1R,2R)-2-Aminocyclopentane-1-carboxylic acid hydrochloride : A diastereomer with distinct physicochemical properties.

Figure 1: Structural Comparison of Key Analogs

Cispentacin: (1R,2S)-2-NH₂-cyclopentane-1-COOH

Target Compound: (1S,2R)-2-NH₂-cyclopentane-1-CONH₂·HCl

Tubulosine: β-carboline fused with cyclopentane β-amino acid

Significance in Chemical Research and Industry

This compound’s significance spans multiple domains:

- Chiral Synthesis : Serves as a building block for asymmetric catalysis and enantioselective synthesis.

- Pharmaceutical Intermediates : Used in developing protease inhibitors and antimicrobial agents due to its rigid, conformationally restricted backbone.

- Material Science : Explored for designing foldamers and supramolecular assemblies via hydrogen-bonding interactions.

Recent advances in type II polyketide synthase (PKS) engineering have enabled microbial production of cyclopentane β-amino acid scaffolds, potentially streamlining industrial synthesis. For instance, in vitro reconstitution of cispentacin biosynthesis using seven recombinant proteins demonstrated the feasibility of enzymatic cyclopentane ring formation.

Properties

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONWWZXCWPTRDY-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . These methods often require specific reaction conditions, such as the use of diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve high-throughput screening methods for the crystallization of salts of organic cations . This process can be optimized to yield single crystals of sufficient size and quality for further applications.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the stereochemistry of the compound, leading to different products depending on the reaction conditions.

Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions, such as temperature and solvent, can significantly affect the outcome of these reactions.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, the use of diazo compounds can lead to the formation of cyclopropane-containing amino acids .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and inflammation.

- Anti-inflammatory Properties : Research indicates that derivatives of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride exhibit anti-inflammatory properties. These derivatives have been shown to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.

- Neurodegenerative Disease Treatment : The compound has also been explored for its role in neuroprotection. Studies suggest that it may help mitigate neuronal damage associated with diseases such as Alzheimer's and Parkinson's by influencing neurochemical pathways and promoting neuronal survival.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, particularly in the creation of cyclic peptides.

- Macrocyclic Peptides : The compound has been utilized in the synthesis of macrocyclic peptides through ribosomal methods. These peptides have shown promise as inhibitors of critical enzymes, such as the SARS-CoV-2 main protease. For instance, a study highlighted the use of cyclic γ-amino acids, including derivatives of this compound, to enhance the stability and potency of peptide inhibitors against viral proteases .

Structural Studies and Biochemical Insights

Recent studies utilizing advanced techniques like cryogenic electron microscopy have provided insights into how compounds like this compound interact at the molecular level within biological systems.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry can influence its binding to enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Research Findings and Implications

- Stereochemical Impact: Enantiomeric purity in (1S,2R)-2-aminocyclopentane-1-carboxamide HCl enhances selectivity in drug-receptor interactions compared to racemic mixtures .

- Ring Size Effects : Cyclohexane analogs exhibit higher metabolic stability but lower solubility than cyclopentane derivatives, influencing their use in CNS drug development .

- Functional Group Trade-offs : Carboxamide derivatives show superior amide bond-forming capability, while carboxylic acid variants are more reactive in esterification .

Biological Activity

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in pharmaceutical research.

- Molecular Formula : C₅H₁₰N₃O

- Molecular Weight : Approximately 164.63 g/mol

- Structure : Characterized by a cyclopentane backbone, an amino group, and a carboxamide functional group.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The compound exhibits structural similarities to amino acids, suggesting potential interactions with receptors involved in neurotransmission. Its stereochemistry plays a crucial role in determining its binding affinity and efficacy at various molecular targets.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, particularly those involving amino acids. This interaction could have implications for conditions such as anxiety and depression. The compound's derivatives have also been explored for their anti-inflammatory properties and potential applications in treating neurodegenerative diseases.

Antagonistic Activity

A series of studies have identified compounds related to (1S,2R)-2-Aminocyclopentane as potent antagonists of the NR2B receptor subtype within the NMDA receptor family. These compounds demonstrated significant efficacy in models of neuropathic pain and Parkinson's disease without adversely affecting motor coordination .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry, which influences its biological interactions. A comparison with similar compounds is shown below:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| (1R,2S)-2-Aminocyclopentane-1-carboxylic acid | 18414-30-7 | Enantiomeric form with different biological activity profiles |

| 6-Aminocaproic acid | 60-32-2 | Used as an antifibrinolytic agent |

| 4-Aminobenzoic acid | 150-13-0 | Involved in folic acid synthesis |

Study on Neurotransmitter Systems

A study highlighted the compound's potential effects on neurotransmitter systems, particularly its influence on amino acid neurotransmitters. The findings suggest that the compound may modulate receptor activity linked to anxiety and depression.

Efficacy in Pain Models

In preclinical models, derivatives of (1S,2R)-2-Aminocyclopentane demonstrated significant analgesic effects in neuropathic pain scenarios. The selectivity for NR2B receptors allowed for effective pain management without the side effects typically associated with non-selective NMDA antagonists .

Q & A

Basic: What are the recommended synthetic routes for (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves stereoselective cyclopentane ring formation and subsequent functionalization. For example, a similar cyclopentane derivative, (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride, was synthesized via a multi-step process:

Ring closure : Use of chiral auxiliaries or catalysts to enforce (1S,2R) stereochemistry.

Carboxamide introduction : Reacting the cyclopentane intermediate with activated carboxylic acid derivatives (e.g., acyl chlorides) under anhydrous conditions.

Hydrochloride salt formation : Precipitation via acid-base neutralization in polar solvents like dichloromethane/water mixtures .

Optimization Tips :

- Control reaction temperature (<10°C) during critical steps to minimize racemization .

- Use high-purity reagents to reduce side reactions.

- Monitor stereochemical integrity via chiral HPLC or NMR (e.g., NOESY for spatial confirmation) .

Basic: How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Compare retention times against enantiomeric standards (e.g., (1R,2S)-isomer). For cyclopentane derivatives, columns like Chiralpak IA/IB are effective .

- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values. For example, (1R,3S)-3-Aminocyclopentanecarboxylic acid has [α]D = +12.5° (c=1, H₂O), demonstrating enantiomeric excess (98% ee) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially for novel derivatives .

Advanced: What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Variability in stereochemical purity : Even minor enantiomeric impurities (e.g., 2% (1R,2S)-isomer) can skew bioactivity results. Validate purity via methods in FAQ 2 .

- Assay conditions : Adjust parameters such as pH (e.g., physiological vs. acidic), solvent (DMSO vs. aqueous buffers), and cell line specificity. For example, (1R,2S)-Cispentacin Hydrochloride showed pH-dependent antifungal activity .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways or target engagement. Comparative studies with structurally related compounds (e.g., bicyclic analogs) can isolate stereochemical effects .

Advanced: How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

The (1S,2R) configuration imposes spatial constraints that affect:

- Receptor binding : Molecular docking simulations suggest that the carboxamide group aligns with hydrogen-bonding residues in enzymatic active sites (e.g., peptidases). For example, (1R,3S,4S)-2-azabicycloheptane derivatives exhibit enhanced affinity due to rigid bicyclic conformations .

- Membrane permeability : Compared to trans-isomers, cis-configurations (e.g., (1S,2R)) may improve bioavailability by reducing polar surface area.

- Metabolic stability : Stereochemistry influences susceptibility to enzymatic degradation (e.g., amidases) .

Experimental validation : - Synthesize diastereomers and compare IC₅₀ values in enzyme inhibition assays.

- Perform molecular dynamics simulations to assess binding pose stability .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Similar cyclopentane derivatives remain stable for >2 years under these conditions .

- Handling : Work in a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact. Avoid static discharge during weighing .

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution; avoid prolonged exposure to moisture.

Advanced: What analytical techniques are critical for characterizing degradation products of this compound under stress conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative stress : Treat with 3% H₂O₂ at room temperature.

- Analytical Tools :

- LC-MS/MS : Identify degradation products via accurate mass and fragmentation patterns.

- NMR : Detect structural changes (e.g., cyclopentane ring opening) using ¹H/¹³C spectra.

- TGA/DSC : Assess thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.